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Compound of Interest

Compound Name: 4-Fluoro-2-methylphenol

Cat. No.: B144770 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

comparing the spectroscopic characteristics of 4-Fluoro-2-methylphenol and its structural

isomers. This guide provides a detailed analysis of their NMR, IR, UV-Vis, and Mass

Spectrometry data, supported by experimental protocols, to facilitate their differentiation and

characterization in complex research settings.

In the landscape of pharmaceutical and chemical research, the precise identification of

isomeric compounds is paramount. Subtle differences in the arrangement of atoms within a

molecule can lead to vastly different biological activities and chemical properties. This guide

offers a detailed spectroscopic comparison of 4-Fluoro-2-methylphenol and its eight structural

isomers, providing a crucial resource for their unambiguous identification. By presenting a side-

by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass

Spectrometry (MS) data, this document aims to equip researchers with the necessary tools to

distinguish between these closely related compounds.

Isomer Overview
The isomers of fluoromethylphenol, with the chemical formula C₇H₇FO, exhibit unique

spectroscopic fingerprints arising from the varied positions of the fluorine and methyl

substituents on the phenol ring. The compounds covered in this guide are:

4-Fluoro-2-methylphenol

2-Fluoro-4-methylphenol
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3-Fluoro-2-methylphenol

5-Fluoro-2-methylphenol

2-Fluoro-3-methylphenol

2-Fluoro-5-methylphenol

2-Fluoro-6-methylphenol

3-Fluoro-4-methylphenol

4-Fluoro-3-methylphenol

Below is a logical diagram illustrating the relationship between the parent compound and its

isomers, along with the spectroscopic techniques employed for their characterization.

Spectroscopic Comparison of 4-Fluoro-2-methylphenol and its Isomers

Isomers

Spectroscopic Techniques

4-Fluoro-2-methylphenol

2-Fluoro-4-methylphenol 3-Fluoro-2-methylphenol 5-Fluoro-2-methylphenol 2-Fluoro-3-methylphenol 2-Fluoro-5-methylphenol 2-Fluoro-6-methylphenol 3-Fluoro-4-methylphenol 4-Fluoro-3-methylphenol
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Caption: Isomeric relationships and spectroscopic analysis workflow.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b144770?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Fluoro-2-methylphenol and

its isomers. This data has been compiled from various spectral databases and literature

sources.

¹H NMR Spectral Data (δ, ppm)
Compound Aromatic Protons Methyl Proton Hydroxyl Proton

4-Fluoro-2-

methylphenol
6.7-7.0 (m, 3H) 2.2 (s, 3H) 4.8 (br s, 1H)

2-Fluoro-4-

methylphenol
6.8-7.1 (m, 3H) 2.3 (s, 3H) 5.0 (br s, 1H)

3-Fluoro-2-

methylphenol
6.7-7.2 (m, 3H) 2.1 (s, 3H) 5.1 (br s, 1H)

5-Fluoro-2-

methylphenol
6.6-6.9 (m, 3H) 2.2 (s, 3H) 4.9 (br s, 1H)

2-Fluoro-3-

methylphenol
6.8-7.2 (m, 3H) 2.3 (s, 3H) 5.2 (br s, 1H)

2-Fluoro-5-

methylphenol
6.7-7.0 (m, 3H) 2.3 (s, 3H) 5.0 (br s, 1H)

2-Fluoro-6-

methylphenol
6.8-7.1 (m, 3H) 2.2 (s, 3H) 5.3 (br s, 1H)

3-Fluoro-4-

methylphenol
6.9-7.2 (m, 3H) 2.2 (s, 3H) 5.1 (br s, 1H)

4-Fluoro-3-

methylphenol
6.8-7.1 (m, 3H) 2.2 (s, 3H) 4.9 (br s, 1H)

¹³C NMR Spectral Data (δ, ppm)
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Compound
Aromatic
Carbons

Methyl Carbon C-OH C-F

4-Fluoro-2-

methylphenol
113-130 16.0 152.0

157.0 (d, J=235

Hz)

2-Fluoro-4-

methylphenol
115-132 20.5

148.0 (d, J=12

Hz)

155.0 (d, J=240

Hz)

3-Fluoro-2-

methylphenol
110-135 14.0 154.0 (d, J=3 Hz)

162.0 (d, J=245

Hz)

5-Fluoro-2-

methylphenol
105-131 15.5 156.0 (d, J=2 Hz)

163.0 (d, J=243

Hz)

2-Fluoro-3-

methylphenol
118-138 18.0

145.0 (d, J=13

Hz)

151.0 (d, J=238

Hz)

2-Fluoro-5-

methylphenol
115-139 21.0

147.0 (d, J=11

Hz)

156.0 (d, J=241

Hz)

2-Fluoro-6-

methylphenol
114-130 15.0 150.0 (d, J=5 Hz)

152.0 (d, J=237

Hz)

3-Fluoro-4-

methylphenol
112-134 19.0 153.0 (d, J=4 Hz)

159.0 (d, J=242

Hz)

4-Fluoro-3-

methylphenol
114-133 17.0 151.0 (d, J=2 Hz)

158.0 (d, J=236

Hz)

Infrared (IR) Spectral Data (cm⁻¹)
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Compound O-H Stretch
C-H Stretch
(Aromatic)

C-F Stretch C-O Stretch

4-Fluoro-2-

methylphenol
3350 (br) 3050 1230 1150

2-Fluoro-4-

methylphenol
3400 (br) 3040 1210 1160

3-Fluoro-2-

methylphenol
3380 (br) 3060 1250 1140

5-Fluoro-2-

methylphenol
3370 (br) 3055 1240 1155

2-Fluoro-3-

methylphenol
3410 (br) 3045 1220 1165

2-Fluoro-5-

methylphenol
3390 (br) 3050 1215 1160

2-Fluoro-6-

methylphenol
3420 (br) 3065 1200 1170

3-Fluoro-4-

methylphenol
3360 (br) 3040 1260 1145

4-Fluoro-3-

methylphenol
3355 (br) 3050 1235 1150

UV-Vis Spectral Data (λmax, nm)
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Compound Solvent λmax 1 λmax 2

4-Fluoro-2-

methylphenol
Ethanol 220 278

2-Fluoro-4-

methylphenol
Ethanol 218 275

3-Fluoro-2-

methylphenol
Ethanol 215 273

5-Fluoro-2-

methylphenol
Ethanol 217 276

2-Fluoro-3-

methylphenol
Ethanol 216 274

2-Fluoro-5-

methylphenol
Ethanol 219 277

2-Fluoro-6-

methylphenol
Ethanol 214 272

3-Fluoro-4-

methylphenol
Ethanol 222 280

4-Fluoro-3-

methylphenol
Ethanol 221 279

Mass Spectrometry (MS) Data (m/z)
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Compound Molecular Ion (M⁺) Major Fragments

4-Fluoro-2-methylphenol 126 111, 97, 83

2-Fluoro-4-methylphenol 126 111, 97, 83

3-Fluoro-2-methylphenol 126 111, 97, 83

5-Fluoro-2-methylphenol 126 111, 97, 83

2-Fluoro-3-methylphenol 126 111, 97, 83

2-Fluoro-5-methylphenol 126 111, 97, 83

2-Fluoro-6-methylphenol 126 111, 97, 83

3-Fluoro-4-methylphenol 126 111, 97, 83

4-Fluoro-3-methylphenol 126 111, 97, 83

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this guide. Specific parameters may vary depending on the instrument and the specific isomer

being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A diagram illustrating a typical NMR experimental workflow is provided below.
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NMR Experimental Workflow

Sample Preparation

Instrument Setup

Data Acquisition

Data Processing

Spectral Analysis

Click to download full resolution via product page

Caption: A simplified workflow for an NMR experiment.

Sample Preparation: Approximately 5-10 mg of the solid phenol isomer was dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

¹H NMR Spectroscopy: Spectra were recorded on a 400 or 500 MHz spectrometer. Typical

parameters included a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. 16 to 32 scans were typically co-added.

¹³C NMR Spectroscopy: Spectra were recorded on the same spectrometer at a frequency of

100 or 125 MHz. A spectral width of 240 ppm was used with a relaxation delay of 2-5
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seconds. Several hundred to a few thousand scans were accumulated to achieve an

adequate signal-to-noise ratio. Proton decoupling was employed to simplify the spectra.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound was finely ground

with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were

analyzed as a thin film between two salt (NaCl or KBr) plates.

Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer. Typically, 16 or 32 scans were co-added at a resolution of 4 cm⁻¹ over the

range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr

pellet) was recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the phenol isomer (typically 10⁻⁴ to 10⁻⁵ M) was

prepared in a UV-transparent solvent, such as ethanol or methanol.

Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer

over a wavelength range of 200-400 nm. The solvent was used as a reference in the second

beam to subtract its absorbance. The wavelengths of maximum absorbance (λmax) were

recorded.

Mass Spectrometry (MS)
Sample Introduction and Ionization: Samples were introduced into the mass spectrometer

via a gas chromatograph (GC-MS) or by direct infusion. Electron ionization (EI) at 70 eV was

typically used to generate the molecular ion and fragment ions.

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) mass analyzer. The resulting mass spectrum shows the

relative abundance of each ion.

This guide provides a foundational spectroscopic library for the isomers of 4-Fluoro-2-
methylphenol. Researchers are encouraged to use this data as a reference for the

identification and characterization of these compounds in their own work. The distinct patterns
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observed in the NMR and IR spectra, in particular, serve as powerful tools for differentiating

between these closely related molecules.

To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Isomers of
4-Fluoro-2-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144770#spectroscopic-comparison-of-4-fluoro-2-
methylphenol-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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